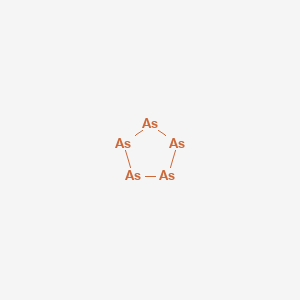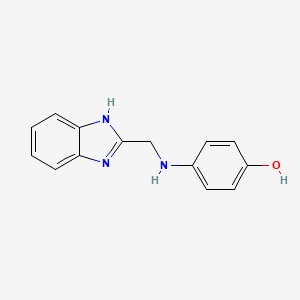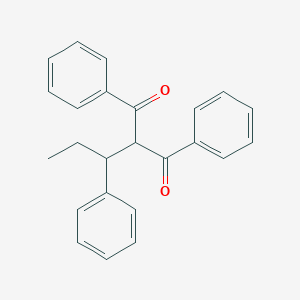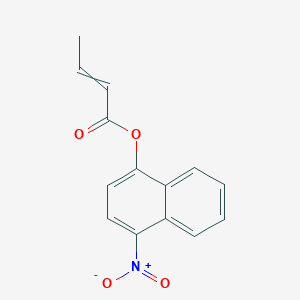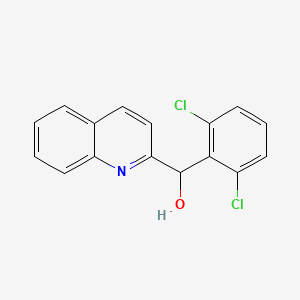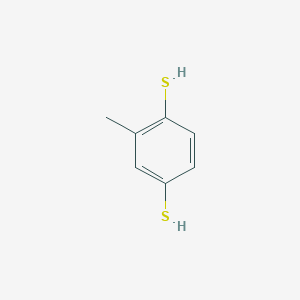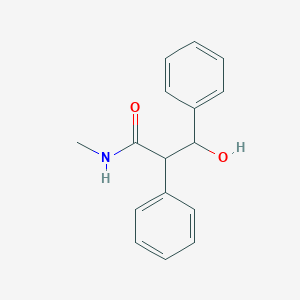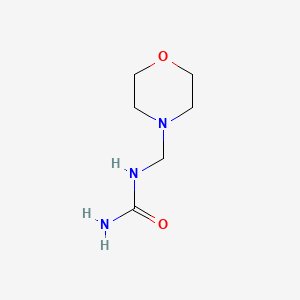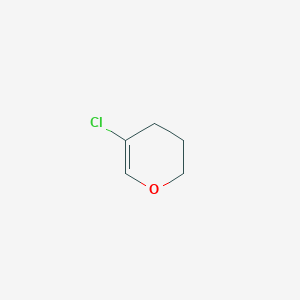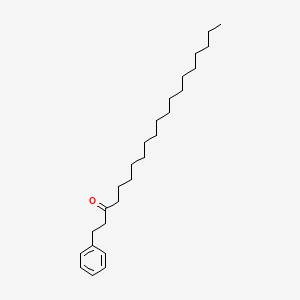
1-Phenylicosan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Phenylicosan-3-one is an organic compound with the molecular formula C21H34O It is characterized by a phenyl group attached to a long aliphatic chain with a ketone functional group at the third position
準備方法
Synthetic Routes and Reaction Conditions: 1-Phenylicosan-3-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of icosane with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 1-Phenylicosan-3-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of icosanoic acid.
Reduction: Formation of 1-phenylicosanol.
Substitution: Formation of nitro or halogenated derivatives of this compound.
科学的研究の応用
1-Phenylicosan-3-one has several applications in scientific research:
Chemistry: It is used as a model compound in studies of long-chain ketones and their reactivity.
Biology: Its derivatives are explored for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of surfactants and lubricants.
作用機序
The mechanism of action of 1-phenylicosan-3-one involves its interaction with various molecular targets. The ketone group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect cellular pathways, leading to the observed biological effects.
類似化合物との比較
1-Phenylhexadecan-3-one: Similar structure but with a shorter aliphatic chain.
1-Phenylpentadecan-3-one: Another similar compound with a different chain length.
1-Phenylheptadecan-3-one: Similar in structure but with a slightly longer chain.
Uniqueness: 1-Phenylicosan-3-one is unique due to its specific chain length, which influences its physical and chemical properties. The longer chain length can affect its solubility, melting point, and reactivity compared to its shorter-chain analogs.
特性
CAS番号 |
5467-44-7 |
|---|---|
分子式 |
C26H44O |
分子量 |
372.6 g/mol |
IUPAC名 |
1-phenylicosan-3-one |
InChI |
InChI=1S/C26H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-26(27)24-23-25-20-17-16-18-21-25/h16-18,20-21H,2-15,19,22-24H2,1H3 |
InChIキー |
QQYXTWHIJNQMDS-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)CCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



